molecular formula C10H8FNOS2 B1361553 3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 453-69-0

3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B1361553
CAS RN: 453-69-0
M. Wt: 241.3 g/mol
InChI Key: WOFKPTGCWXSHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorobenzyl compounds are a class of organic compounds that contain a fluorine atom attached to a benzyl group . They are used in various fields, including pharmaceuticals and materials science .


Synthesis Analysis

The synthesis of fluorobenzyl compounds often involves the use of fluorobenzyl halides, such as 4-fluorobenzyl bromide . These halides can react with various nucleophiles to form the desired fluorobenzyl compound .


Molecular Structure Analysis

The molecular structure of fluorobenzyl compounds can be analyzed using various techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Fluorobenzyl compounds can undergo various chemical reactions. For example, they can participate in substitution reactions with nucleophiles . The presence of the fluorine atom can also influence the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

Fluorobenzyl compounds typically have properties such as a high density and a low boiling point . The presence of the fluorine atom can also influence properties such as acidity and lipophilicity .

Scientific Research Applications

Synthesis and Pharmacological Importance

  • 3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is used in the synthesis of various pharmaceutical compounds. These compounds are synthesized using techniques like microwave irradiation and Knoevenagel condensation reaction. These methods yield new inhibitors for protein kinases, which are important for treating neurological or oncological disorders ((Bourahla et al., 2021)).
  • The compound is also involved in the formation of supramolecular assemblies, which are crucial for understanding molecular interactions and designing new drugs ((Andleeb et al., 2017)).

Structural Analysis and Molecular Studies

  • It has applications in molecular structure investigation, employing techniques like Density Functional Theory (DFT) and X-Ray Diffraction. These studies are essential for understanding the compound's geometry and potential for forming hydrogen bonds, which are critical for drug design ((Benhalima et al., 2011)).

Antimicrobial and Antioxidant Activities

  • Research indicates that derivatives of 3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one show promising antimicrobial and antioxidant activities. These properties make them suitable candidates for developing new therapeutic agents ((El-Gaby et al., 2009); (El Nezhawy et al., 2009)).

Enzyme Inhibition for Diabetic Complications

  • Some derivatives of this compound have been shown to inhibit enzymes like aldose reductase, which is important in the management of diabetic complications. This showcases the compound’s potential in developing treatments for chronic diseases ((Bacha et al., 2021)).

Green Chemistry and Synthetic Methodologies

  • The compound is also significant in green chemistry. Novel methodologies for its synthesis align with environmental sustainability, emphasizing its role in the development of eco-friendly pharmaceutical compounds ((Nasiri et al., 2014)).

Safety And Hazards

Fluorobenzyl compounds can pose various safety hazards. For example, they can cause skin and eye irritation, and they are harmful if inhaled or swallowed . Proper safety measures should be taken when handling these compounds .

Future Directions

The study of fluorobenzyl compounds is a dynamic field with many potential future directions. For example, new synthetic methods could be developed to improve the efficiency and selectivity of fluorobenzyl compound synthesis . Additionally, new fluorobenzyl compounds could be designed and synthesized for use in various applications, such as pharmaceuticals and materials science .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFKPTGCWXSHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283561
Record name 3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

CAS RN

453-69-0
Record name NSC32126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(4-Fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Citations

For This Compound
1
Citations
C Nitsche, CD Klein - Tetrahedron Letters, 2012 - Elsevier
Two aqueous, one-pot, microwave-assisted methods for the rapid synthesis of N-substituted rhodanines from amine substrates are described. Alkyl- and benzylamines could be …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.